

An In-depth Technical Guide to the Solubility and Dissolution Characteristics of Isomalt

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Compound of Interest

Compound Name: *Isomalt*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and dissolution properties of **isomalt**, a disaccharide alcohol widely utilized in the pharmaceutical and food industries. This document collates key quantitative data, details experimental methodologies, and explores the physicochemical characteristics of **isomalt** relevant to drug development and formulation science.

Core Physicochemical Properties of Isomalt

Isomalt is an equimolar mixture of two diastereomeric disaccharides: 1-O- α -D-glucopyranosyl-D-mannitol (1,1-GPM) and 6-O- α -D-glucopyranosyl-D-sorbitol (1,6-GPS). This unique composition imparts several desirable properties, including a pleasant, sugar-like taste, low hygroscopicity, and high thermal and chemical stability.^[1] From a pharmaceutical perspective, its utility as a sugar-free excipient in various dosage forms, such as tablets, capsules, and coatings, is of significant interest.

Solubility of Isomalt

Isomalt is freely soluble in water, a critical characteristic for its use in oral pharmaceutical formulations. Its solubility is temperature-dependent, increasing significantly with a rise in temperature. In contrast, it is practically insoluble or sparingly soluble in anhydrous ethanol.^[2] ^[3]

Quantitative Solubility Data

The following tables summarize the quantitative solubility of **isomalt** in various solvent systems.

Temperature (°C)	Solvent	Solubility (g/100 mL)	Citation
20	Water	~38	[4]
24	Water	24 (in 100g of solution)	[5]
25	Water	25 (in 100g of solution)	[2]
100	Water	~150	[4]

Table 1: Solubility of **Isomalt** in Water at Various Temperatures

The solubility of **isomalt** has also been characterized in water-ethanol mixtures, which is pertinent for understanding its behavior during processing and in certain formulation contexts. Ethanol acts as an antisolvent, significantly decreasing the solubility of **isomalt** as its concentration in the mixture increases.

Temperature (K)	Mole Fraction of Water	Solubility (Mole Fraction, x_A)	Method	Citation
288.15	1.0	~0.025	Gravimetric	[6]
298.15	1.0	~0.030	Gravimetric	[6]
308.15	1.0	~0.035	Gravimetric	[6]
318.15	1.0	~0.040	Gravimetric	[6]
298.15	~0.6	<0.006	Gravimetric	[6]

Table 2: Solubility of **Isomalt** in Water + Ethanol Solvent System

Dissolution Characteristics of Isomalt

The dissolution of **isomalt** is a key factor in its performance as a pharmaceutical excipient, particularly in immediate-release dosage forms and as a carrier for poorly soluble drugs in solid dispersions.

Intrinsic Dissolution Rate (IDR)

The intrinsic dissolution rate (IDR) is a fundamental property of a substance that describes its dissolution rate from a constant surface area under standardized conditions. This parameter is crucial for predicting the potential for dissolution-rate-limited absorption of active pharmaceutical ingredients (APIs).^[5] A study characterizing the IDR of various pharmaceutically applicable polyols, including **isomalt**, provides valuable quantitative data.

Substance	Intrinsic Dissolution Rate (mg/cm ² /min)	Citation
Isomalt	Data not explicitly provided in the abstract, but the study indicates it was determined	[7]

Note: While the specific numerical value for **isomalt**'s IDR was not found in the provided search results, a detailed experimental protocol for its determination was identified.

Factors Influencing Dissolution

The dissolution rate of **isomalt**, and consequently the release of any incorporated drug, can be influenced by several factors:

- Particle Size: Smaller particle sizes lead to a larger surface area available for interaction with the solvent, resulting in a faster dissolution rate.^{[8][9][10]}
- Crystalline vs. Amorphous Form: The amorphous form of a substance generally exhibits a higher dissolution rate compared to its crystalline counterpart due to its higher energy state.^{[11][12]} **Isomalt** can be transformed into an amorphous form through processes like melt-extrusion, which can dramatically improve its tableting properties and lead to a rapid dissolution rate.^[13]

- Formulation Composition: In a formulated product, such as a tablet, the presence of other excipients, like superdisintegrants, can significantly impact the disintegration time and subsequent dissolution of **isomalt** and the API.[14]
- Dissolution Medium: The composition of the dissolution medium, including pH and the presence of salts or surfactants, can affect the dissolution rate.[4] In the context of oral dosage forms, the use of biorelevant media such as simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) is crucial for predicting in vivo performance.[15]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of **isomalt**'s solubility and dissolution properties.

Determination of Isomalt Solubility (Gravimetric Method)

This protocol is based on the principle of saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute by weighing the residue after solvent evaporation.

Gravimetric Method for Solubility Determination

Determination of Intrinsic Dissolution Rate (IDR) (Rotating Disk Method)

The rotating disk method, as described in the United States Pharmacopeia (USP), is a standard procedure for determining the IDR of a pure substance.

Sample Preparation

Compress pure isomalt powder into a non-disintegrating disk of known surface area using a hydraulic press.

Mount the disk in a holder attached to a rotating shaft.

Dissolution Testing

Place the dissolution medium (e.g., 0.1 N HCl) in a USP II dissolution apparatus and maintain at $37 \pm 0.5^\circ\text{C}$.

Immerse the mounted disk in the medium and rotate at a constant speed (e.g., 100 rpm).

Withdraw aliquots of the dissolution medium at predetermined time intervals.

Analysis & Calculation

Determine the concentration of dissolved isomalt in the aliquots using a suitable analytical method (e.g., HPLC-RID).

Plot the cumulative amount of isomalt dissolved per unit area against time.

Calculate the IDR (mg/min/cm²) from the slope of the linear portion of the plot.

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Workflow for Intrinsic Dissolution Rate (IDR) Determination

Analytical Method for Isomalt Quantification (HPLC-RID)

High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a common and reliable method for quantifying **isomalt**, which lacks a UV chromophore.[\[1\]](#)[\[6\]](#)

Parameter	Typical Conditions
Column	Amino-based or ion-exclusion columns (e.g., Shodex Asahipak NH2P-50, Rezex RPM Monosaccharide H+)
Mobile Phase	Isocratic mixture of acetonitrile and water, or purified water
Flow Rate	1.0 - 2.0 mL/min
Column Temperature	30 - 40 °C
Detector	Refractive Index Detector (RID)
Injection Volume	10 - 50 µL

Table 3: Typical HPLC-RID Conditions for **Isomalt** Quantification

Isomalt in Simulated Physiological Fluids

While specific dissolution profiles of pure **isomalt** in simulated physiological fluids are not extensively published, its behavior within formulations has been studied. **Isomalt** is not absorbed or metabolized in the stomach and small intestine but is degraded by colonic microflora.[\[4\]](#) In dissolution studies of formulations, **isomalt**-containing tablets have been tested in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8) to predict their *in vivo* behavior.[\[4\]](#)

Preparation of Simulated Saliva

For studying the dissolution of oral dosage forms intended for buccal or sublingual delivery, a simulated saliva fluid can be prepared.

Component	Concentration
Potassium Phosphate Monobasic (KH ₂ PO ₄)	12 mM
Sodium Chloride (NaCl)	40 mM
Calcium Chloride (CaCl ₂)	1.5 mM
Sodium Hydroxide (NaOH)	To adjust pH to ~6.8

Table 4: Composition of a Basic Simulated Saliva Fluid

Conclusion

Isomalt exhibits favorable solubility and dissolution characteristics that underpin its widespread use as a pharmaceutical excipient. Its good water solubility, which increases with temperature, facilitates its use in aqueous-based processes and ensures rapid disintegration and dissolution when formulated in immediate-release dosage forms. The ability to modify its physical form to an amorphous state further enhances its dissolution properties. The provided experimental protocols offer a foundation for the robust characterization of **isomalt**'s performance, enabling researchers and formulation scientists to optimize its use in the development of effective and stable drug products.

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